2-Tert-butyl-6-(diphenylphosphoryl)phenol

Catalog No.
S14233042
CAS No.
M.F
C22H23O2P
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tert-butyl-6-(diphenylphosphoryl)phenol

Product Name

2-Tert-butyl-6-(diphenylphosphoryl)phenol

IUPAC Name

2-tert-butyl-6-diphenylphosphorylphenol

Molecular Formula

C22H23O2P

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C22H23O2P/c1-22(2,3)19-15-10-16-20(21(19)23)25(24,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-16,23H,1-3H3

InChI Key

BTXKELCFYDPEEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

2-Tert-butyl-6-(diphenylphosphoryl)phenol is a phenolic compound characterized by the presence of a tert-butyl group and a diphenylphosphoryl moiety attached to a phenolic ring. This structure imparts unique chemical properties, including enhanced stability and reactivity, making it valuable in various applications, particularly in the field of materials science and organic synthesis. The compound's molecular formula is C19H21O2P, and it features a hydroxyl group that contributes to its phenolic nature.

The chemical behavior of 2-Tert-butyl-6-(diphenylphosphoryl)phenol is influenced by its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or other derivatives, which may be useful in synthetic applications.
  • Alkylation: Similar to other phenolic compounds, it can participate in alkylation reactions, potentially forming more complex structures when reacted with alkyl halides or olefins.
  • Condensation: The compound may also engage in condensation reactions with amines or other nucleophiles, leading to the formation of Schiff bases or related compounds.

2-Tert-butyl-6-(diphenylphosphoryl)phenol can be synthesized through various methods:

  • Alkylation of Phenols: The compound can be synthesized by alkylating phenol or 2-tert-butylphenol with isobutylene in the presence of a catalyst such as aluminum tris(phenolate). This method allows for the introduction of the tert-butyl group at the desired position on the phenolic ring .
  • Phosphorylation: The diphenylphosphoryl group can be introduced via phosphorylation reactions involving diphenyl phosphite or similar reagents, followed by subsequent reactions to achieve the desired substitution pattern on the phenolic ring.
  • One-Pot Synthesis: A more complex synthesis may involve a one-pot reaction where both alkylation and phosphorylation occur simultaneously, streamlining the process and potentially increasing yields.

The unique structure of 2-Tert-butyl-6-(diphenylphosphoryl)phenol lends itself to various applications:

  • Antioxidants: Due to its potential radical-scavenging ability, it may be used as an antioxidant in food and cosmetic formulations.
  • Stabilizers: In polymer chemistry, such compounds are often employed as stabilizers against thermal degradation and oxidation.
  • Pharmaceuticals: Its chemical reactivity might allow for further modifications leading to biologically active derivatives.

While specific interaction studies for 2-Tert-butyl-6-(diphenylphosphoryl)phenol are scarce, similar compounds have been shown to interact with various biological targets, including enzymes and receptors. Investigating its interactions with biomolecules could provide insights into its potential therapeutic uses or toxicological profiles.

Several compounds share structural similarities with 2-Tert-butyl-6-(diphenylphosphoryl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,6-Di-tert-butylphenolTwo tert-butyl groups on the phenolic ringKnown for strong antioxidant properties .
2-Tert-butyl-4-methylphenolOne tert-butyl group and one methyl groupExhibits similar antioxidant activity but less sterically hindered .
Diphenylphosphine oxidePhosphine oxide without phenolic structureUsed primarily as a ligand in coordination chemistry.
2-Tert-butyl-4-cresolTert-butyl and hydroxymethyl groupsActs as a synthetic analog of vitamin E with antioxidant properties .

Uniqueness

What sets 2-Tert-butyl-6-(diphenylphosphoryl)phenol apart is its combination of sterically hindered tert-butyl groups and the diphenylphosphoryl moiety, which may enhance stability against oxidation while providing unique reactivity patterns not found in simpler phenolic compounds. This makes it particularly interesting for applications requiring both stability and reactivity.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

350.14356697 g/mol

Monoisotopic Mass

350.14356697 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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